直接红80

科学研究应用

由于茜素红特异性结合胶原纤维,因此在科学研究中得到了广泛应用。它的一些应用包括:

组织学: 用于染色组织切片中的胶原蛋白,有助于研究纤维化、癌症和其他病理学。

生物学: 用于各种生物样品中胶原蛋白的可视化。

医学: 用于诊断程序以评估肝脏和肾脏等器官中纤维化的程度。

工业: 应用于纺织工业进行染色 .

作用机制

茜素红通过其磺酸基团与胶原蛋白的基本氨基之间的静电相互作用与胶原纤维结合。这种结合增强了在偏振光下观察到的胶原纤维的双折射性,从而可以区分胶原蛋白类型并评估纤维化 .

类似化合物:

马森三色染色: 另一种用于染色胶原蛋白的染色方法,但它将胶原蛋白染成蓝色而不是红色。

范吉森染色: 将胶原蛋白染成红色,但不如茜素红特异性。

苦味酸茜素红: 茜素红染色的变体,使用苦味酸来增强染色的特异性。

独特之处: 茜素红能够特异性结合胶原纤维并在偏振光下增强其双折射性,这是其独特之处。这使其成为详细研究胶原蛋白结构和病理学的重要工具 .

准备方法

合成路线和反应条件: 茜素红是通过一系列重氮化和偶联反应合成的,涉及芳香胺和磺化芳香族化合物。该过程通常包括以下步骤:

重氮化: 芳香胺用亚硝酸处理以形成重氮盐。

偶联: 然后将重氮盐与磺化芳香族化合物偶联以形成偶氮染料。

工业生产方法: 在工业环境中,茜素红的生产涉及在受控条件下进行大规模重氮化和偶联反应,以确保高产率和纯度。然后通过结晶和过滤过程纯化染料 .

化学反应分析

反应类型: 茜素红会发生各种化学反应,包括:

氧化: 茜素红中的偶氮基团在某些条件下会被氧化,导致染料分解。

还原: 偶氮基团的还原会导致芳香胺的形成。

取代: 茜素红中的磺酸基团可以参与与其他亲核试剂的取代反应。

常用试剂和条件:

氧化: 强氧化剂,例如高锰酸钾或过氧化氢。

还原: 还原剂,例如连二亚硫酸钠或酸性条件下的锌。

取代: 亲核试剂,例如氢氧根离子或胺类。

主要产物:

氧化: 偶氮染料的分解产物。

还原: 芳香胺。

取代: 茜素红的取代衍生物

相似化合物的比较

Masson’s Trichrome: Another staining method used for collagen, but it stains collagen blue instead of red.

Van Gieson’s Stain: Stains collagen red but is less specific than Sirius Red.

Picro-Sirius Red: A variant of Sirius Red staining that uses picric acid to enhance staining specificity.

Uniqueness: Sirius Red is unique in its ability to specifically bind to collagen fibers and enhance their birefringence under polarized light. This makes it a valuable tool for the detailed study of collagen structure and pathology .

属性

CAS 编号 |

2610-10-8 |

|---|---|

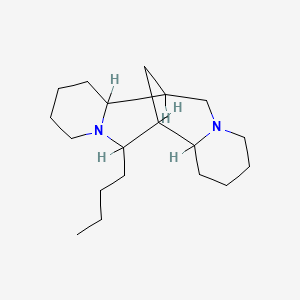

分子式 |

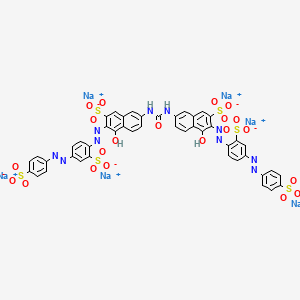

C45H32N10NaO21S6 |

分子量 |

1264.2 g/mol |

IUPAC 名称 |

hexasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C45H32N10O21S6.Na/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64;/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76); |

InChI 键 |

LJNMMEBSLTWWNN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

| 2610-10-8 | |

物理描述 |

Powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant; Environmental Hazard |

相关CAS编号 |

25188-41-4 (Parent) |

同义词 |

2-naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(2-(2-sulfo-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-, sodium salt (1:6) C.I. direct red 80 C.I. direct red 80, hexasodium salt direct red 80 picrosirius red sirius red F 3B Sirius Red F3B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the provided research focuses primarily on Direct Red 80's behavior as an adsorbate and its interactions with biological molecules, there is no information regarding its direct catalytic properties.

A: Yes, molecular docking studies have been employed to understand the interaction mechanism of Direct Red 80 with α-Amylase. [] These simulations provide insights into the binding sites and energy changes associated with their interaction. []

A: While the provided research doesn't delve into the specific stability profile of Direct Red 80, one study mentions the use of Direct Red 80 as a model dye in wastewater treatment. [] This implies a certain level of stability in aqueous solutions under specific conditions.

ANone: The provided research primarily focuses on the adsorption behavior, interaction with biomolecules, and removal of Direct Red 80 from aqueous solutions. Information regarding SHE regulations, PK/PD, in vitro/in vivo efficacy, toxicity, or other pharmaceutical aspects is not discussed within these studies.

- Adsorption: Utilizing materials like modified bagasse [, ], peanut shells [, ], potato peels [], sugarcane bagasse [], MgALN03-LDH [], and cationic surfactant-modified carbon nanotubes [] to adsorb the dye from solution.

- Biodegradation: Exploring the use of microorganisms like Flavobacterium mizutaii [] and bacteria isolated from textile waste [, , ] for their ability to degrade Direct Red 80.

- Advanced Oxidation Processes: Investigating techniques such as ozonation [], peroxone treatment [], Electro-Fenton processes [], and photocatalysis using materials like TiO2@CoFe2O4 nanofibers [], ZnO/CuO semiconductors [], and Ti/Pt/beta-PbO2 anodes [, ] to break down the dye.

- Microbial Fuel Cells: Employing dual-chamber microbial fuel cells to simultaneously generate electricity and degrade Direct Red 80. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)

![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)

![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)

![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)

![7-(Aminomethyl)-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7,15-diol](/img/structure/B1212103.png)